molecular formula C18H20ClNO3S B14176921 N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide CAS No. 332419-80-4

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide

Cat. No.: B14176921
CAS No.: 332419-80-4
M. Wt: 365.9 g/mol
InChI Key: WOIUKMHJDKTXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a thiol compound to form 3-chlorophenylmethylsulfanyl.

    Alkylation: The intermediate is then reacted with an ethylating agent to introduce the ethyl group, resulting in the formation of 2-[(3-chlorophenyl)methylsulfanyl]ethyl.

    Amidation: Finally, the compound undergoes amidation with 3,4-dimethoxybenzoic acid to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the amide functionality.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or modified amide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(phenyl-phenylsulfonylamino)acetamide
  • N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Uniqueness

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide moiety, which can impart specific chemical and biological properties

Properties

CAS No.

332419-80-4

Molecular Formula

C18H20ClNO3S

Molecular Weight

365.9 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H20ClNO3S/c1-22-16-7-6-14(11-17(16)23-2)18(21)20-8-9-24-12-13-4-3-5-15(19)10-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21)

InChI Key

WOIUKMHJDKTXNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCSCC2=CC(=CC=C2)Cl)OC

solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.